Diethyl (2,2-diethoxyethyl)phosphonate

Description

Significance in Contemporary Chemical Science

The significance of Diethyl (2,2-diethoxyethyl)phosphonate in modern chemical science stems from its role as a versatile synthetic intermediate. sigmaaldrich.com Its structure contains a diethyl acetal (B89532) group, which serves as a protected or "masked" aldehyde. This feature allows chemists to carry out reactions on other parts of the molecule without affecting the aldehyde functionality, which can then be revealed (deprotected) under specific acidic conditions.

This dual reactivity makes it a valuable reagent for the controlled, stepwise construction of complex organic molecules. sigmaaldrich.com Its primary utility is in carbon-carbon bond formation, a fundamental process in organic synthesis. sigmaaldrich.com

Overview of Research Domains

Research involving this compound is primarily concentrated in synthetic organic chemistry and extends to fields that require the construction of specialized organic molecules, such as medicinal chemistry and supramolecular chemistry.

Key research applications include:

Synthesis of α,β-Alkenal Derivatives: The compound is used as a reactant for two-carbon homologation, a process that extends a carbon chain by two atoms to form α,β-alkenal derivatives. sigmaaldrich.com

Supramolecular Chemistry: It participates in condensation reactions to produce complex host-guest structures, such as lower rim-phosphonylated rexorcinol calix sigmaaldrich.comarenes. sigmaaldrich.com

Radical Chemistry: It is employed as a precursor to generate α-phosphovinyl radicals, which are highly reactive intermediates useful in forming various chemical structures. sigmaaldrich.com

Medicinal Chemistry: The compound serves as a starting material in the synthesis of potential inhibitors for enzymes like reverse transcriptase, which are targets in antiviral drug development. sigmaaldrich.comnih.gov This is achieved through reaction pathways such as 1,3-dipolar cycloadditions. sigmaaldrich.com

Aromatic Chemistry: It is used as a reactant in Friedel-Crafts reactions, which are important for adding alkyl or acyl groups to electron-rich aromatic compounds. sigmaaldrich.comresearchgate.net A study demonstrated its reaction with arenes like phenol (B47542) and anisole (B1667542) in the presence of a strong acid to form β,β-diarylphosphonates. researchgate.net

Table 2: Research Applications of this compound

| Research Domain | Specific Application | Reaction Type | Source |

|---|---|---|---|

| Synthetic Organic Chemistry | Synthesis of α,β-Alkenal derivatives | Two-carbon homologation | sigmaaldrich.com |

| Supramolecular Chemistry | Formation of phosphonylated calix sigmaaldrich.comarenes | Condensation reaction | sigmaaldrich.com |

| Radical Chemistry | Generation of α-Phosphovinyl radicals | Radical trapping sequence | sigmaaldrich.com |

| Medicinal Chemistry | Precursor for reverse transcriptase inhibitors | 1,3-Dipolar cycloaddition | sigmaaldrich.com |

| Aromatic Chemistry | Synthesis of β,β-diarylphosphonates | Friedel-Crafts reaction | researchgate.net |

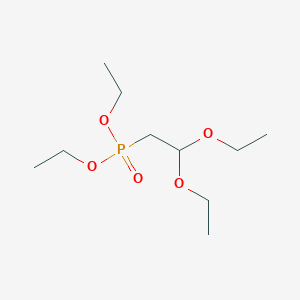

Structure

2D Structure

Properties

IUPAC Name |

2-diethoxyphosphoryl-1,1-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQYELQXRPNKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226881 | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-61-0 | |

| Record name | Diethyl P-(2,2-diethoxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7598-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7598-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (2,2-diethoxyethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS6N6SP2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways

The creation of the carbon-phosphorus bond in Diethyl (2,2-diethoxyethyl)phosphonate is predominantly accomplished via the Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry. wikipedia.orgjk-sci.comchem-station.com However, alternative strategies also provide viable routes to this and similar phosphonate (B1237965) structures.

Arbuzov Reaction and its Variants for Phosphonate Formation

The classical Michaelis-Arbuzov reaction is the most widely employed method for synthesizing phosphonates. wikipedia.orgjk-sci.comchem-station.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgresearchgate.net In the context of this compound, the synthesis typically involves the reaction of triethyl phosphite with a 2-halo-1,1-diethoxyethane, such as 2-bromo-1,1-diethoxyethane.

The mechanism of the Michaelis-Arbuzov reaction proceeds in two main steps. wikipedia.orgjk-sci.com The first step is a nucleophilic SN2 attack by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide, resulting in the formation of a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the dealkylation of the phosphonium salt by the displaced halide ion, which attacks one of the alkoxy groups on the phosphorus, yielding the final phosphonate product and an alkyl halide byproduct. wikipedia.orgjk-sci.com

Several variations of the Arbuzov reaction have been developed to enhance its scope and efficiency. These include the use of silyl (B83357) phosphites, which can alter the reactivity order of the alkyl halides. nih.gov Additionally, photochemically-assisted and free-radical initiated Arbuzov-type reactions have been explored, particularly for substrates that are not amenable to the classical SN2 conditions, such as aryl halides. nih.govchinesechemsoc.org

Alternative Phosphonation Strategies (e.g., Moedritzer-Irani Reaction)

While the Arbuzov reaction is prevalent, other methods can be employed for the synthesis of phosphonates. The Pudovik reaction, for instance, involves the addition of a dialkyl phosphite to an unsaturated compound like an aldehyde, ketone, or alkene, often catalyzed by a base. mdpi.comresearchgate.net For the synthesis of this compound, a precursor aldehyde, 2,2-diethoxyethanal, could theoretically react with diethyl phosphite.

Another relevant, though less direct, alternative is the Moedritzer-Irani reaction. This reaction is typically used for the synthesis of aminomethylenephosphonic acids and involves the reaction of an amine, formaldehyde (B43269) (or another aldehyde), and phosphorous acid. While not a direct route to this compound, its principles of forming C-P bonds through condensation reactions are noteworthy in the broader context of phosphonate synthesis.

The Horner-Wadsworth-Emmons reaction, while primarily known for olefination, utilizes phosphonates as key reagents, and the synthesis of these phosphonates often relies on the Arbuzov reaction. organic-chemistry.org

Elucidation of Reaction Conditions and Optimization Protocols

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the nature of the reactants and catalysts.

For the traditional Arbuzov reaction, elevated temperatures are often necessary to drive the reaction to completion. scholarsresearchlibrary.com However, this can also lead to side reactions. wikipedia.org The choice of solvent can also play a critical role. While the reaction can be run neat (without a solvent), the use of a solvent can improve selectivity. wikipedia.orgresearchgate.net Polar solvents have been shown to accelerate the reaction by stabilizing the polar intermediates. chemrxiv.orgchemrxiv.org In some cases, aliphatic solvents that are miscible with the reactants at high temperatures but immiscible with the product at lower temperatures can simplify purification. google.com

Microwave-assisted synthesis has emerged as a technique to accelerate the Arbuzov reaction, often leading to shorter reaction times and improved yields. researchgate.netnih.gov Optimization studies often involve screening different catalysts, temperatures, and reaction times to find the most efficient protocol. researchgate.net For instance, a study on a related SNAr-Arbuzov reaction found that running the reaction in neat triethyl phosphite at 160 °C for 2 hours provided the optimal conditions. researchgate.net

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Elevated (e.g., 150-180 °C) | Generally required for classical Arbuzov, but can cause side reactions. | wikipedia.orgscholarsresearchlibrary.com |

| Solvent | Neat (no solvent) | Can be effective, but may require higher temperatures. | wikipedia.org |

| Solvent | Polar Solvents (e.g., methanol) | Can accelerate the reaction by stabilizing intermediates. | chemrxiv.orgchemrxiv.org |

| Solvent | Aliphatic Hydrocarbons | Can simplify product separation by phase separation upon cooling. | google.com |

| Technology | Microwave Irradiation | Can significantly reduce reaction times and improve yields. | researchgate.netnih.gov |

Reaction Kinetic Studies of Synthetic Pathways

The kinetics of the Arbuzov reaction have been the subject of study to better understand its mechanism and influencing factors. The reaction generally follows second-order kinetics, being first order in both the trialkyl phosphite and the alkyl halide. The rate of the reaction is influenced by the nature of the alkyl halide, with the reactivity order typically being R-I > R-Br > R-Cl, which is consistent with an SN2 mechanism. jk-sci.com

Kinetic studies have also revealed the impact of solvent polarity on the reaction rate. nih.gov Polar solvents can increase the rate of reaction by stabilizing the charged phosphonium intermediate. chemrxiv.org Temperature also has a significant effect on the reaction rate, with an increase in temperature leading to a faster reaction, as expected from the Arrhenius equation. However, detailed kinetic data specifically for the synthesis of this compound is not extensively reported in readily available literature, though general principles from studies on similar phosphonates are applicable. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have also been employed to model the reaction mechanism and energy profiles, providing insights into the transition states and intermediates. chemrxiv.orgchemrxiv.org These studies confirm that the second stage of the reaction, the dealkylation of the phosphonium salt, is often the rate-limiting step. chemrxiv.org

Catalyst Systems in this compound Synthesis

While the classical Arbuzov reaction is often performed without a catalyst, various catalytic systems have been developed to improve its efficiency and expand its scope, particularly for less reactive substrates. nih.gov Lewis acids are commonly used catalysts in variants of the Michaelis-Arbuzov reaction. rsc.orgorganic-chemistry.org They are thought to activate the alkyl halide, making it more susceptible to nucleophilic attack by the phosphite. rsc.org Examples of Lewis acids used in phosphonate synthesis include cerium(III) chloride (CeCl₃·7H₂O) supported on silica (B1680970) gel, which has been shown to be an effective and recyclable catalyst. scholarsresearchlibrary.com Other Lewis acids like tin(IV) chloride (SnCl₄) and zinc chloride (ZnCl₂) have also been employed to promote and control the selectivity of related reactions. acs.org

Transition metal catalysts, such as those based on palladium and nickel, have also been utilized in C-P bond formation reactions. organic-chemistry.orgbeilstein-journals.org For instance, palladium catalysts have been used in the Michaelis-Arbuzov reaction of triaryl phosphites. acs.org Nickel(II) chloride has been used as a pre-catalyst for the phosphonylation of aryl bromides. beilstein-journals.org These catalytic systems often operate under milder conditions than the traditional thermal Arbuzov reaction and can tolerate a wider range of functional groups. chinesechemsoc.org

| Catalyst Type | Specific Example | Role in Synthesis | Reference |

|---|---|---|---|

| Lewis Acid | CeCl₃·7H₂O-SiO₂ | Promotes C-P bond formation in high yields under mild conditions. | scholarsresearchlibrary.com |

| Lewis Acid | SnCl₄, ZnCl₂ | Enhances regio- and stereoselectivity in related Diels-Alder reactions of phosphonates. | acs.org |

| Transition Metal | Palladium Catalysts | Catalyzes the Michaelis-Arbuzov reaction of triaryl phosphites. | acs.org |

| Transition Metal | Nickel(II) Chloride | Acts as a pre-catalyst for the phosphonylation of aryl bromides. | beilstein-journals.org |

Chemical Reactivity and Transformation Studies

Reactions Involving the Phosphonate (B1237965) Moiety

The phosphonate portion of the molecule is a key center for reactivity, enabling the construction of new carbon-carbon and carbon-heteroatom bonds, as well as modifications of the phosphonate group itself.

Diethyl (2,2-diethoxyethyl)phosphonate serves as a precursor in the synthesis of various heterocyclic compounds. One notable application involves its reaction with α,β-unsaturated aldehydes. For instance, in the presence of a suitable catalyst, the phosphonate can undergo a 1,3-dipolar cycloaddition reaction with α,β-unsaturated aldehydes to yield pyrazolinecarboxaldehydes. These intermediates can then be further transformed into vinylpyrazoles. beilstein-journals.org This reactivity highlights the potential of this compound as a building block in the construction of complex heterocyclic systems.

The ethyl ester groups of the phosphonate moiety can be selectively cleaved through dealkylation and hydrolysis to yield the corresponding phosphonic acid. This transformation is typically achieved by treating the phosphonate ester with reagents like bromotrimethylsilane (B50905) (TMSBr), which facilitates the selective removal of the ethyl groups. google.com The resulting (2,2-diethoxyethyl)phosphonic acid is a valuable intermediate for further synthetic modifications, including the preparation of novel phosphonate derivatives and biologically active molecules. The hydrolysis of phosphonate esters can also be carried out under acidic conditions, often requiring elevated temperatures and prolonged reaction times. nih.gov

Table 1: Conditions for Ester Dealkylation and Hydrolysis

| Reagent | Conditions | Product |

|---|---|---|

| TMSBr | Anhydrous THF | (2,2-diethoxyethyl)phosphonic acid monoester |

| Concentrated HCl | Reflux | (2,2-diethoxyethyl)phosphonic acid |

This table summarizes common reagents and conditions for the dealkylation and hydrolysis of this compound.

This compound can be utilized to generate α-phosphovinyl radicals through a radical trapping sequence. sigmaaldrich.com This process typically involves the reaction of the phosphonate with a radical initiator in the presence of a suitable trapping agent. The resulting α-phosphovinyl radical is a highly reactive intermediate that can participate in various carbon-carbon bond-forming reactions, offering a pathway to complex phosphorylated molecules that might be challenging to synthesize through traditional methods.

Reactions Involving the Acetal (B89532) Moiety

The acetal group provides a protected aldehyde functionality that can be unmasked or transformed under specific reaction conditions.

The diethyl acetal group in this compound is susceptible to hydrolysis under acidic conditions, which deprotects the aldehyde functionality. rsc.org The kinetics of this acid-catalyzed hydrolysis have been studied, revealing that the reaction proceeds via an A-1 type mechanism. rsc.orgrsc.org The hydrolysis yields the corresponding aldehyde, diethyl (formylmethyl)phosphonate, and ethanol. rsc.org This reaction is a fundamental transformation, providing access to a key bifunctional building block containing both an aldehyde and a phosphonate group.

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis

| Parameter | Value |

|---|---|

| Mechanism Type | A-1 |

| Second-Order Rate Constant (k₂) at 25°C | 3.7 × 10⁻⁴ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 15–17 kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -25 to -27 cal mol⁻¹ K⁻¹ |

This table presents kinetic parameters for the acid-catalyzed hydrolysis of this compound. rsc.org

This compound can undergo condensation reactions with polyols, such as resorcinol (B1680541) and its derivatives, to form macrocyclic structures. sigmaaldrich.com For example, its reaction with resorcinol in an acidic medium can lead to the formation of lower rim-phosphonylated resorcinol calix researchgate.netarenes. sigmaaldrich.com This type of reaction demonstrates the utility of the acetal moiety as a reactive site for constructing complex supramolecular architectures. The acetal acts as an electrophile, reacting with the electron-rich aromatic rings of the polyol to form new carbon-carbon bonds.

Cross-linking Reactions in Polymer Systems

Currently, there is no publicly available scientific literature or research data detailing the use of this compound in cross-linking reactions within polymer systems. While phosphonate-containing molecules can, in principle, be incorporated into polymer backbones or act as pendant groups, specific studies demonstrating the application of this particular compound as a cross-linking agent have not been reported. The reactivity of the phosphonate group or the diethoxyethyl moiety would need to be harnessed through specific reaction conditions to achieve cross-linking, and such investigations are not documented in the reviewed literature.

Hydrosilation Reactions and Their Control

There is no available research in the scientific literature describing the participation of this compound in hydrosilation reactions. Hydrosilation typically involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. As this compound does not possess an unsaturated carbon-carbon bond amenable to hydrosilation, its direct involvement in such reactions is not expected. Furthermore, no studies have been found that explore its use as a catalyst or modifier in hydrosilation processes.

Investigation of Reaction Selectivity and Yield Optimization

Detailed investigations focusing specifically on the reaction selectivity and yield optimization for transformations involving this compound are not extensively covered in the current body of scientific literature. While it is used as a reactant in various synthetic procedures, such as in the synthesis of α,β-alkenal derivatives and inhibitors of reverse transcriptase, dedicated studies on optimizing the selectivity and yield of these reactions with respect to this specific phosphonate are not available. sigmaaldrich.com

General principles of organic synthesis would apply to reactions involving this compound, where factors such as the choice of catalyst, reaction temperature, solvent, and stoichiometry of reactants would influence the outcome. For instance, in the synthesis of derivatives, the acetal group offers a protective function for an aldehyde, and its selective deprotection under acidic conditions is a key consideration. However, specific data tables and detailed research findings on optimizing these parameters for reactions with this compound are not documented in the reviewed sources.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of Diethyl (2,2-diethoxyethyl)phosphonate, providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) atomic nuclei within the molecule. While specific experimental spectral data for this compound are not widely available in the public domain, a theoretical analysis based on its known structure allows for the prediction of the expected NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The ethyl groups of the phosphonate (B1237965) moiety and the diethoxy acetal (B89532) would likely show characteristic triplet and quartet patterns due to spin-spin coupling. The methylene (B1212753) protons adjacent to the phosphorus atom would appear as a doublet due to coupling with the phosphorus nucleus. The single proton of the acetal group would likely present as a triplet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms would be influenced by their local electronic environment, including their proximity to oxygen and phosphorus atoms. Decoupling from protons would simplify the spectrum to a series of single lines, with the number of signals corresponding to the number of chemically non-equivalent carbon atoms.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. For this compound, a single resonance is expected, and its chemical shift would be characteristic of a phosphonate ester. huji.ac.il The precise chemical shift provides insight into the oxidation state and coordination environment of the phosphorus atom. huji.ac.ilorganicchemistrydata.org

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (ethoxy on P) | 1.3 | Triplet | 7.0 |

| CH₂O (ethoxy on P) | 4.1 | Quintet (dq) | 7.0, 7.0 |

| P-CH₂ | 2.2 | Doublet | 18.0 |

| CH (acetal) | 4.8 | Triplet | 5.5 |

| CH₂O (acetal) | 3.6 | Quartet | 7.1 |

| CH₃ (acetal) | 1.2 | Triplet | 7.1 |

Note: The data in this table is predicted based on known chemical shift ranges and coupling constants for similar structural motifs and should be considered illustrative. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent absorption is typically the strong P=O (phosphoryl) stretching vibration, which is a hallmark of phosphonate compounds. Additionally, the spectrum exhibits characteristic C-O-C stretching vibrations from the ether linkages of the ethoxy groups and the acetal moiety. The P-O-C linkages also give rise to distinct absorption bands. The presence of C-H bonds in the ethyl and methylene groups is confirmed by their characteristic stretching and bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H Stretch | Alkane |

| 1250-1260 | P=O Stretch | Phosphoryl |

| 1020-1050 | P-O-C Stretch | Phosphonate Ester |

| 1050-1150 | C-O-C Stretch | Ether/Acetal |

Source: Based on data from the NIST WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio after ionization. For this compound, the molecular formula is C₁₀H₂₃O₅P, corresponding to a molecular weight of 254.26 g/mol . nih.gov

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 209 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 181 | [M - CH₂CH(OCH₂CH₃)₂]⁺ | Diethoxyethane radical |

| 165 | [P(O)(OCH₂CH₃)₂OH]⁺ | - |

| 137 | [P(O)(OCH₂CH₃)₂]⁺ | - |

| 103 | [CH(OCH₂CH₃)₂]⁺ | - |

| 75 | [CH(OCH₂CH₃)]⁺ | - |

Note: This table represents predicted fragmentation patterns based on the structure of the molecule. Actual experimental results may show variations in the relative intensities and the presence of other fragments.

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. sielc.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The addition of an acid, such as phosphoric acid or formic acid for mass spectrometry compatibility, can improve peak shape and resolution. sielc.com This technique allows for the quantification of the compound and the detection of any non-volatile impurities. The method can be scaled up for preparative separation to isolate the pure compound. sielc.com

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be employed for the analysis of this compound, given its volatility. This technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. GC-MS provides both retention time data for identification and mass spectra for structural confirmation of the compound and any volatile impurities.

These chromatographic methods are crucial in research and quality control to ensure the integrity of the compound used in further experiments, thereby guaranteeing the reliability of the obtained results.

Applications in Materials Science and Polymer Chemistry Research

Development of Phosphorylated Polysiloxanes

Phosphorylated polysiloxanes are a unique class of polymers that combine the properties of silicones and phosphates. scientific.net These materials are synthesized by incorporating phosphonate (B1237965) groups into a polysiloxane backbone. esf.eduresearchgate.net This modification leads to polymers with a range of desirable characteristics, including water solubility and temperature sensitivity. google.com

A novel family of non-ionic, water-soluble phosphorylated polysiloxanes can be synthesized through the condensation reaction of poly(methylhydrogensiloxane) (PMHS) with phosphonates derived from various polyols like D-mannitol. google.com Another method involves the phosphorylation of a polyether-modified polysiloxane intermediate using phosphorus pentoxide (P2O5). scientific.net The synthesis of phosphonate-functionalized polysiloxanes can also be achieved by reacting 3-chloropropylmethyldimethoxysilane with trimethylphosphite or triethylphosphite to create new monomers, which are then copolymerized with dimethyldimethoxysilane. researchgate.net Subsequent acid hydrolysis of the resulting phosphoryl esters yields hydrophilic siloxane polymers containing phosphonic acid groups. researchgate.net These synthesis routes produce viscous liquids that are easy to handle and can be progressively more soluble in cold water. google.com

Phosphorylated polysiloxanes exhibit lower critical solution temperatures (LCST), a characteristic of temperature-responsive or "smart" materials. google.commdpi.com This means they are completely miscible with water below a certain critical temperature but separate into distinct phases at elevated temperatures. google.com For instance, poly{5-oxy[2',2'-diethoxphosphonomethyl)-1,3-dioxane]methylsiloxane} (POMS) is partially miscible in water at room temperature, but its solubility increases as the temperature decreases. google.com

This thermoresponsive behavior is also seen in other poly(phosphonate) copolymers. Random poly(ethylene alkyl phosphonate) copolymers exhibit a finely tunable hydrophilic-to-hydrophobic phase transition upon heating. rsc.org The phase separation temperature can be precisely adjusted from 6 °C to 55 °C by altering the copolymer composition. rsc.org This property is valuable for creating materials that respond to temperature changes, with potential applications in thermosensors and optical or electrical switches. google.commdpi.com

A key feature of water-soluble phosphorylated polysiloxanes is their ability to significantly lower the surface tension of aqueous solutions, even at very low concentrations. google.com This high surface activity is due to the flexible and low cohesive energy of the siloxane bond, which allows for efficient packing at interfaces. researchgate.net

Aqueous solutions containing as little as 0.001% to 0.1% of these polysiloxanes can exhibit surface tensions below 40 dynes/cm. google.com This allows the solutions to wet surfaces that normally repel water. google.com For example, a polyether-modified polysiloxane phosphate (PPSP) was found to have a critical micelle concentration (CMC) of 0.58 g/L and could reduce the surface tension of water to 25.78 mN/m. scientific.net This property makes them effective as surfactants in various applications, including coatings, cosmetics, and agricultural adjuvants. researchgate.netbyk.com

Table 1: Surface Tension of Aqueous Solutions Containing Phosphorylated Polysiloxanes

| Polymer Type | Concentration | Surface Tension |

|---|---|---|

| Phosphorylated Polysiloxane | 0.001% - 0.1% | < 40 dynes/cm google.com |

This table illustrates the effectiveness of phosphorylated polysiloxanes in reducing the surface tension of water.

The linear polymers of phosphorylated polysiloxanes can be crosslinked to form gels or hydrogels. google.com Crosslinking involves creating covalent bonds between the individual polymer chains to form a stable, durable network structure. nih.govyoutube.com This can be achieved through several chemical reactions, including condensation reactions that require a linear polymer with functional groups and a multifunctional cross-linking agent. nih.govgoogle.com The resulting hydrogels are materials that can absorb and retain significant amounts of water. youtube.com The ability to form hydrogels opens up applications in areas such as biomedical devices and drug delivery systems. youtube.comresearchgate.net

Functionalization of Cellulosic Materials for Flame Retardancy

Phosphorus-based compounds are particularly effective flame retardants for materials rich in hydroxyl groups, such as cellulose. mdpi.com When heated, these compounds can decompose to form phosphoric acid, which promotes dehydration of the cellulose and enhances the formation of a protective char layer. mdpi.com This char acts as a barrier, insulating the underlying material from the heat source and reducing the release of flammable volatile compounds. mdpi.comresearchgate.net

For a flame retardant treatment to be effective in real-world applications, it must be durable and withstand processes like laundering. researchgate.net A key strategy for achieving this is to create strong, covalent bonds between the flame-retardant molecule and the cellulose fibers. researchgate.net

One approach involves the functionalization of cotton cellulose through a dissolution-regeneration process using phosphonate-based ionic liquids. mdpi.combohrium.comnih.gov In this method, a chemical modification occurs via a transesterification reaction between the methyl phosphonate function of the ionic liquid and the primary alcohol groups of the cellulose. mdpi.combohrium.comnih.gov This process grafts phosphorus onto the cellulose structure, resulting in a significant improvement in flame retardancy. mdpi.com Treated cellulose can contain up to 4.5% phosphorus, leading to an increase in char residue to about 35 wt% and a reduction in the total heat release (THR). mdpi.combohrium.comnih.gov

Another strategy employs epoxy phosphonate crosslinkers in combination with a binder like melamine-formaldehyde resin. researchgate.net The binder helps to fix the flame retardant to the cotton, ensuring its durability through washing cycles. researchgate.net This system also benefits from phosphorus-nitrogen (P-N) synergism, which enhances the flame-retardant performance. researchgate.net

Table 2: Flame Retardancy of Phosphonate-Treated Cotton Cellulose

| Treatment Method | Phosphorus Content | Char Residue | Total Heat Release (THR) |

|---|---|---|---|

| Untreated Cotton | N/A | ~8% - 10% nih.gov | N/A |

| Phosphonate Ionic Liquid | Up to 4.5% mdpi.combohrium.comnih.gov | ~35 wt% mdpi.combohrium.comnih.gov | Reduced to ~5-6 kJ/g mdpi.combohrium.comnih.gov |

This table summarizes the enhanced flame-retardant properties of cotton cellulose after functionalization with phosphonate-based treatments.

Mechanisms of Acetal (B89532) Linkage Formation with Cellulose

The modification of cellulose, a ubiquitous and renewable biopolymer, is a key area of research for developing advanced materials. Diethyl (2,2-diethoxyethyl)phosphonate serves as a valuable reagent for imparting new properties to cellulose, primarily through the formation of acetal linkages. This process leverages the reactivity of the hydroxyl groups on the cellulose backbone with the aldehyde functionality of the phosphonate.

The mechanism for forming an acetal from a hemiacetal is a fundamental organic reaction that, in a biochemical context, is catalyzed by enzymes known as glycosyltransferases. libretexts.org The formation of an acetal linkage between this compound and cellulose typically proceeds under acidic conditions. youtube.commasterorganicchemistry.com The reaction can be conceptualized in the following steps:

Deprotection (Hydrolysis of Acetal): The diethyl acetal group of the phosphonate is first hydrolyzed in the presence of an acid catalyst and water to reveal the reactive aldehyde group.

Hemiacetal Formation: A hydroxyl group from a glucose unit on the cellulose chain acts as a nucleophile, attacking the carbonyl carbon of the newly formed aldehyde. This results in the formation of a hemiacetal intermediate. diva-portal.org This reaction is reversible.

Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comkhanacademy.org The subsequent departure of a water molecule generates a resonance-stabilized carbocation (an oxocarbenium ion). libretexts.org

Acetal Formation: A second hydroxyl group, either from the same or an adjacent cellulose chain, attacks the electrophilic carbocation. libretexts.org Following deprotonation of the attacking oxygen, a stable acetal linkage is formed, effectively cross-linking the cellulose chains or grafting the phosphonate moiety onto the cellulose backbone.

This covalent modification introduces the phosphorus element into the cellulosic material, significantly altering its chemical and physical properties.

Influence on Pyrolytic Behavior and Char Formation in Cellulosics

The introduction of phosphonate groups into the cellulose structure has a profound effect on its behavior at high temperatures, a critical consideration for applications such as flame retardants. Organophosphorus compounds are well-known to alter the pyrolysis pathway of cellulose, shifting the decomposition process from the production of flammable volatile compounds to the formation of a stable carbonaceous char.

During pyrolysis, untreated cellulose primarily decomposes to form levoglucosan, which then breaks down into smaller, flammable volatile compounds. researchgate.net When cellulose modified with this compound is heated, the phosphonate moiety acts as an acid source at elevated temperatures. This in-situ generated acid catalyzes the dehydration of the cellulose, promoting the formation of double bonds and subsequent cross-linking reactions. This process favors the generation of a thermally stable, non-volatile char layer.

The key influences on pyrolytic behavior are summarized below:

Lowered Decomposition Temperature: The presence of the phosphonate catalyst initiates decomposition at a lower temperature.

Increased Char Yield: The acid-catalyzed dehydration and cross-linking reactions significantly increase the amount of residual char.

Reduced Flammable Gas Production: By promoting char formation, the yield of flammable volatile products, such as levoglucosan and its derivatives, is substantially decreased.

This modification of the pyrolytic pathway is the fundamental principle behind the flame-retardant action of many phosphorus-based compounds in cellulosic materials. The resulting char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable gases, thus inhibiting the combustion cycle. Research has shown that the crystallinity of cellulose can also impact the products of pyrolysis, with more crystalline forms tending to produce higher yields of levoglucosan. researchgate.net The chemical modification with the phosphonate disrupts this process, enhancing char formation regardless of the initial cellulose crystallinity.

Integration into Dendrimeric Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for a range of applications, particularly in biomedicine. bohrium.com The functionalization of dendrimers with phosphonate groups can enhance their utility, for instance, by enabling them to be grafted onto surfaces or by imparting specific biological activities.

Synthesis of L-Lysine-based Phosphonate PAMAM 'Janus' Dendrimers

'Janus' dendrimers, which have two distinct hemispheres of different chemical functionality, are of particular interest for creating multifunctional nanomaterials. A synthetic route has been explored for L-lysine-based Poly(amidoamine) (PAMAM) 'Janus' dendrimers functionalized with phosphonate groups. The synthesis focuses on creating a generation 1 (G1) dendron with terminal phosphonic acid groups, which can facilitate grafting onto surfaces like stainless steel.

The proposed synthetic pathway involves several key steps:

Initial Coupling: The synthesis begins with L-lysine, which is first coupled with 2-(methoxycarbonyl)acetic acid.

Amide Coupling: The resulting diamide is then reacted with 2-propynyl amine through an amide coupling reaction to introduce an alkyne functionality.

Deprotection: The methyl ester groups are removed under basic conditions to yield a diacid alkyne.

Phosphonate Introduction: This diacid is then coupled with diethyl (2-aminoethyl)phosphonate to introduce the phosphonate groups in their ethylated form.

Final Deprotection: The final step involves the deprotection of the ethyl esters on the phosphonate groups to yield the desired G1 dendron with terminal phosphonic acid groups.

This synthetic strategy allows for the precise placement of phosphonate functionalities on a biocompatible L-lysine scaffold, creating a versatile building block for more complex 'Janus' architectures.

Strategies for Grafting Phosphonate-Functionalized Dendrimers onto Metal Surfaces (e.g., stainless steel)

A primary motivation for incorporating phosphonate groups into dendrimers is to enable their strong adhesion to metal and metal oxide surfaces. encyclopedia.pub This is particularly relevant for modifying the surface of biomedical implants, which are often made of materials like stainless steel. otago.ac.nz Phosphonic acids are known to form strong, stable bonds with the metal oxide layers present on the surface of stainless steel.

The grafting process typically involves a simple solution-based deposition method. The phosphonate-functionalized dendrimers are dissolved in a suitable solvent, and the stainless steel substrate is immersed in this solution. The phosphonic acid groups on the periphery of the dendrimer interact with the surface oxide layer (e.g., chromium oxide and iron oxides on stainless steel), leading to the formation of a self-assembled monolayer of dendrimers covalently bound to the surface. This creates a durable and stable organic coating. nih.govmdpi.com This surface modification can be used to introduce a variety of functionalities to the metal surface, depending on the other chemical groups present on the dendrimer.

Biomedical Surface Modification Applications (e.g., affecting tumor cell growth)

The ability to graft phosphonate-functionalized dendrimers onto metal surfaces opens up numerous possibilities for biomedical applications. encyclopedia.pub By creating dendrimer-based coatings on medical implants or devices, it is possible to modulate their interaction with biological systems. nih.gov

Phosphorus-containing dendrimers have been investigated for their potential in cancer therapy. nih.govnih.gov Research has indicated that certain small viologen phosphorus dendrimers can decrease the viability of neuroblastoma cells while showing low toxicity towards non-cancerous cells. nih.gov Some dendrimers have been shown to inhibit cell growth and induce apoptosis (programmed cell death) in various cancer cell lines. nih.gov

By grafting L-lysine-based phosphonate PAMAM dendrimers onto a stainless steel surface, one could potentially create a surface that actively influences the behavior of surrounding cells. For example, such a surface could be designed to:

Inhibit Tumor Cell Adhesion and Growth: The specific chemical functionalities on the dendrimer surface could be tailored to be anti-proliferative or pro-apoptotic for cancer cells, potentially reducing the risk of tumor growth on or near an implant. encyclopedia.pubnih.gov

Enhance Biocompatibility: The dendrimer layer can be designed to improve the biocompatibility of the implant, promoting the growth of healthy tissue while discouraging undesirable cellular responses.

These applications leverage the unique combination of the surface-anchoring properties of the phosphonate groups and the tunable biological activity of the dendrimer scaffold.

Catalytic Applications in Chemical Processes (e.g., ethylene and pentane processes)

While this compound itself is primarily explored for materials science applications, the broader class of phosphonate compounds is utilized in catalysis. Phosphonates can act as ligands for metal centers, creating catalysts with unique activities and selectivities. For instance, metal complexes containing phosphonate moieties have been used in hydrogenation and reduction reactions. scispace.com

The application of phosphonate-containing catalysts has been reported for various organic transformations. For example, heterogeneous rhodium complexes with phosphonate-containing bipyridine ligands on a titanium oxide support have been used for the selective reduction of carbon-carbon double bonds. scispace.com Similarly, palladium-containing catalysts supported on zirconium phosphate-phosphonate materials have been shown to be effective for the reduction of aromatic nitro compounds to anilines. scispace.com

While specific catalytic applications of this compound in industrial ethylene and pentane processes are not extensively documented in the reviewed literature, the functional groups present in the molecule suggest potential roles. The phosphonate group could serve as a ligand for transition metal catalysts used in ethylene oligomerization or polymerization. The acetal group, upon hydrolysis, could potentially participate in reactions or be used to tether the catalyst to a support. However, further research is required to establish the efficacy and specific roles of this compound as a catalyst or ligand in these large-scale chemical processes.

Role as an Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, primarily recognized for its application in carbon-carbon bond formation. sigmaaldrich.com Its structure, featuring a phosphonate group and a protected aldehyde (as a diethyl acetal), allows for its use in specific synthetic transformations, most notably as a Horner-Wadsworth-Emmons (HWE) reagent. This reactivity makes it a valuable tool for the elongation of carbon chains and the construction of complex molecular architectures.

Synthesis of α,β-Unsaturated Aldehydes (α,β-alkenals)

A key application of this compound is in the synthesis of α,β-alkenal derivatives through a two-carbon homologation process. sigmaaldrich.com In this reaction, the phosphonate acts as a synthetic equivalent of a two-carbon aldehyde enolate. The general sequence involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, typically using a strong base like sodium hydride, to form a stabilized carbanion.

This carbanion then reacts with an aldehyde or ketone in a Horner-Wadsworth-Emmons olefination reaction. The initial adduct undergoes elimination of diethyl phosphate to form a vinyl ether. Subsequent acidic hydrolysis of both the vinyl ether and the diethyl acetal functionalities unmasks the aldehyde group, yielding the final α,β-unsaturated aldehyde product. This method provides a reliable route to extend a carbonyl compound by two carbons to form an α,β-alkenal.

Reaction Scheme: Synthesis of α,β-Alkenals

| Step | Reactants | Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound, Aldehyde/Ketone (R-CHO) | 1. Strong Base (e.g., NaH) 2. Aldehyde/Ketone | Vinyl Ether Intermediate | The phosphonate is deprotonated to form a carbanion, which then attacks the carbonyl compound in an HWE reaction. |

| 2 | Vinyl Ether Intermediate | Acid (e.g., H₃O⁺) | α,β-Unsaturated Aldehyde | Acid-catalyzed hydrolysis of the acetal and the enol ether functionalities to reveal the final product. |

Role in Phosphite (B83602) and Trifluoromethanesulfonic Acid Synthesis

While this compound is a prominent phosphonate compound, its primary role as a synthetic intermediate is centered on its carbon-based reactivity, as seen in the HWE reaction. Analysis of available research indicates its utility as a precursor for α,β-alkenals. sigmaaldrich.com In contrast, its application as an intermediate for the synthesis of other phosphites is not a commonly cited transformation. Typically, phosphites, such as triethyl phosphite, serve as starting materials for the production of phosphonates like this compound via reactions such as the Michaelis-Arbuzov reaction. chemicalbook.comresearchgate.net

Similarly, there is no direct evidence in the reviewed literature to suggest that this compound is used as an intermediate in the synthesis of trifluoromethanesulfonic acid. The synthesis of trifluoromethanesulfonic acid involves processes such as the electrochemical fluorination of methanesulfonyl chloride or reactions involving trifluoromethane. researchgate.net However, phosphonates can be activated by derivatives of trifluoromethanesulfonic acid (like triflic anhydride) to create mixed phosphonates, where the phosphonate itself is being modified rather than used to synthesize the acid. nih.gov

Theoretical Studies and Computational Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. mpg.de For Diethyl (2,2-diethoxyethyl)phosphonate, DFT calculations can elucidate its reactivity and kinetic stability. Methodologies such as the B3LYP functional combined with a 6-31G* basis set are commonly employed for such organophosphorus compounds to balance accuracy and computational cost. jocpr.comresearchgate.net

These calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT can be used to generate the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the phosphoryl oxygen (P=O) is expected to be a region of high negative potential, making it a likely site for electrophilic attack, a common feature in the reactivity of phosphonates. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -9.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are representative and derived from typical DFT calculations on similar phosphonate (B1237965) compounds.

Molecular Dynamics Simulations of Compound Interactions in Polymeric Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into the interactions between this compound and other materials, such as polymers. nih.govyoutube.com These simulations are particularly relevant for understanding its role as a potential additive in polymeric systems, for instance, as a flame retardant or plasticizer.

In a typical MD simulation, the phosphonate molecule and polymer chains are placed in a simulation box, and their movements are calculated based on a force field. mdpi.com Force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) or PCFF (Polymer Consistent Force Field) are well-suited for describing the interactions in such systems. mdpi.comresearchgate.net

The simulations can reveal how the phosphonate molecules disperse within the polymer matrix and how they affect the polymer's properties. Key parameters that can be calculated include the interaction energy between the phosphonate and the polymer, the diffusion coefficient of the phosphonate within the polymer, and changes in the polymer's glass transition temperature. Strong, favorable interactions between the phosphonate and the polymer chains can indicate good compatibility and effective modification of the polymer's properties. researchgate.net

Table 2: Illustrative Interaction Energies of this compound with Different Polymers from MD Simulations

| Polymer | Interaction Energy (kcal/mol) |

| Poly(methyl methacrylate) (PMMA) | -45.5 |

| Polyvinyl chloride (PVC) | -38.2 |

| Polyethylene (PE) | -20.1 |

Note: These values are for illustrative purposes to demonstrate the type of data obtained from MD simulations. Negative values indicate favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific functional property. wikipedia.org For this compound, a QSAR model could be developed to predict a property of interest, such as its efficacy as an enzyme inhibitor or its performance as a flame retardant. nih.govnih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known activities is collected. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges from DFT), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). ui.ac.idtntech.edu

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates the descriptors with the observed activity. ui.ac.id The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.govresearchgate.net For instance, a hypothetical QSAR model for the flame retardant efficiency of a series of phosphonates might take the form of the equation below.

Table 3: Example of a QSAR Model for a Functional Property

| Parameter | Value |

| QSAR Equation | Activity = 0.85 * LogP - 0.12 * (HOMO-LUMO Gap) + 2.5 |

| Statistical Measures | |

| R² | 0.88 |

| Q² | 0.75 |

| Standard Error | 0.21 |

Note: This table presents a hypothetical QSAR model for illustrative purposes. R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's goodness of fit and predictive ability, respectively.

Such a model could then be used to predict the functional properties of new, unsynthesized phosphonate compounds, thereby guiding the design of molecules with enhanced performance.

Environmental Fate and Degradation Studies in Research Context

Investigation of Degradation Pathways in Environmental Compartments

The breakdown of Diethyl (2,2-diethoxyethyl)phosphonate in the environment can occur through several chemical and biological pathways. The primary routes of degradation investigated for phosphonates include hydrolysis, biodegradation, and photodegradation.

Hydrolysis:

Chemical hydrolysis is a significant degradation pathway for many organophosphorus compounds. Specific research on this compound has detailed its acid-catalysed hydrolysis. A kinetic study conducted in an aqueous dioxan solution demonstrated that the compound undergoes hydrolysis following an A-1 mechanism. The ultimate products of this hydrolysis were identified as the corresponding aldehydes.

The study measured the second-order rate constant for the hydrolysis of this compound at 25°C, providing quantitative insight into its stability in acidic aqueous environments. The table below summarizes the kinetic parameters determined in this research.

| Compound | Catalyst | Second-Order Rate Constant (k₂) at 25°C (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kcal·mol⁻¹) | Entropy of Activation (ΔS‡) (cal·mol⁻¹·K⁻¹) |

| This compound | Acid | 3.7 x 10⁻⁴ | 15–17 | -25 to -27 |

This interactive table provides kinetic data on the acid-catalysed hydrolysis of this compound.

Biodegradation:

While many synthetic industrial phosphonates are generally resistant to biodegradation, certain microorganisms have been shown to cleave the stable carbon-phosphorus (C-P) bond, particularly under phosphorus-limited conditions. nbinno.com These microbes can utilize phosphonates as a phosphorus source for growth. nbinno.com Standard biodegradation tests with municipal sewage sludge have often shown minimal degradation of common industrial phosphonates. nbinno.com Specific studies on the biodegradation of this compound are not extensively detailed in the available literature, but the general resistance of the phosphonate (B1237965) class to microbial action suggests it may persist in environments rich in other phosphorus sources. ijset.in

Photodegradation:

Photodegradation, or the breakdown of molecules by light, is another potential environmental fate pathway. For phosphonates, this process can be particularly rapid for their iron (III) complexes. researchgate.net Although direct photolysis of the parent compound may occur, the formation of metal complexes in the natural environment can significantly influence its persistence and transformation. researchgate.netnih.gov

Research on Environmental Mobility in Various Media

The mobility of this compound in the environment is governed by its physical-chemical properties, which dictate how it partitions between soil, water, and air. Key parameters include water solubility and the octanol-water partition coefficient (Kow).

General studies on phosphonates indicate a very strong interaction with surfaces, leading to significant adsorption to soil and sediment. ijset.inresearchgate.net This strong adsorption reduces their mobility in aquatic systems and suggests that they are not likely to cause significant remobilization of heavy metals from sediments, as they are often present as calcium and magnesium complexes in natural waters. ijset.inresearchgate.net

For this compound, specific properties have been reported that allow for an estimation of its environmental mobility.

| Property | Value | Implication for Environmental Mobility |

| Water Solubility | Not miscible or difficult to mix in water echemi.com | Low mobility in aqueous systems; tendency to partition to sediment or soil organic matter. |

| XLogP3 (Octanol-Water Partition Coefficient) | 2.65 echemi.com | Indicates a moderate tendency to adsorb to organic carbon in soil and sediment, suggesting limited leaching potential. |

| Density | 1.0515 g/cm³ at 20°C echemi.com | Denser than water, will tend to sink in aquatic environments. |

This interactive table summarizes the physical properties of this compound and their relevance to its environmental mobility.

The relatively high XLogP3 value suggests that the compound is moderately lipophilic, meaning it will preferentially partition from water into organic phases like soil organic matter or biological tissues. Its low water solubility further supports the expectation of limited mobility in surface and groundwater. echemi.com

Methodologies for Assessing Environmental Persistence

Assessing the environmental persistence of a chemical like this compound involves a variety of research methodologies designed to measure its degradation rate and mobility under different environmental conditions.

Kinetic Studies: As demonstrated by the research on its acid-catalysed hydrolysis, laboratory kinetic studies are fundamental. These experiments measure the rate of degradation under controlled conditions (e.g., pH, temperature) to determine reaction rate constants and half-lives.

Estimation from Physical Properties: The fundamental physical properties of a compound are widely used to estimate its environmental behavior. epa.gov Parameters such as vapor pressure, water solubility, and the octanol-water partitioning coefficient (Kow) are inputs for environmental fate models that predict partitioning into different environmental compartments (air, water, soil). epa.gov The soil adsorption coefficient (Koc), often estimated from Kow, is crucial for predicting leaching potential. epa.gov

Biodegradation and Simulation Tests: Standardized tests are used to evaluate a substance's susceptibility to microbial degradation. These can range from simple screening tests to more complex simulation studies that mimic specific environmental compartments like activated sludge, soil, or surface water. These tests help determine if biodegradation is a relevant degradation pathway. nbinno.com

Adsorption/Desorption Studies: To quantify mobility in soil and sediment, batch adsorption studies or soil column leaching studies are performed. europa.eu These methods measure the extent to which a chemical adsorbs to soil particles, allowing for the calculation of key mobility indicators like the soil organic carbon-water partitioning coefficient (Koc). europa.eu For rapidly degrading substances, soil column studies are often preferred. europa.eu

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways with Enhanced Efficiency

While established methods for synthesizing phosphonates exist, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, ongoing research is focused on developing more efficient, scalable, and sustainable synthetic routes. wikipedia.org Future explorations in the synthesis of Diethyl (2,2-diethoxyethyl)phosphonate and its derivatives are likely to concentrate on several key areas:

Microwave-Assisted Synthesis: The use of microwave irradiation has shown promise in accelerating organic reactions. Investigating microwave-assisted synthesis for this compound could lead to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.com

One-Pot, Three-Component Reactions: Designing one-pot, multi-component reactions offers a streamlined approach to synthesizing complex molecules like α-aminophosphonates derived from this compound. nih.gov This strategy improves efficiency by reducing the number of purification steps and minimizing waste.

Catalytic Approaches: The development of novel catalysts, including palladium-based systems, can facilitate more efficient cross-coupling reactions for the formation of C-P bonds, a key step in phosphonate (B1237965) synthesis. organic-chemistry.org Research into more active and selective catalysts could lead to milder reaction conditions and broader substrate scope.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

A comparative look at different synthetic approaches highlights the potential for innovation:

| Synthesis Method | Key Features | Potential Advantages for this compound Synthesis |

| Michaelis-Arbuzov Reaction | Reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org | A fundamental and widely used method for forming carbon-phosphorus bonds. |

| Hirao Coupling | Palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides. organic-chemistry.org | Offers a direct route to aryl- and vinylphosphonates under relatively mild conditions. |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions. mdpi.com | Potential for faster reaction times and increased yields. |

| One-Pot, Three-Component Synthesis | Combines multiple reaction steps into a single operation. nih.gov | Increased efficiency, reduced waste, and simplified purification. |

Development of Advanced Materials with Tunable Properties

The phosphonate group in this compound provides a versatile anchor for modifying the properties of various materials. mdpi.com Future research is expected to leverage this characteristic to create advanced materials with tailored functionalities.

Polymer Modification: Incorporating this compound or its derivatives into polymer chains can enhance properties such as flame retardancy, thermal stability, and adhesion. The phosphonate moiety can act as a reactive site for further functionalization, allowing for the creation of "smart" polymers that respond to specific stimuli.

Surface Coatings: Phosphonates exhibit strong adhesion to metal oxide surfaces. mdpi.com This makes them ideal for developing protective and functional coatings on materials like titanium and its alloys. mdpi.comresearchgate.net Future work could focus on creating biocompatible coatings for medical implants that promote osseointegration and prevent rejection. mdpi.comresearchgate.net

Hybrid Organic-Inorganic Materials: The ability of phosphonates to bridge organic and inorganic components is crucial for the development of hybrid materials. researchgate.net These materials can combine the desirable properties of both classes, such as the flexibility of polymers and the strength of ceramics, leading to applications in areas like catalysis and photonics. researchgate.net

Interdisciplinary Research in Nanotechnology and Biotechnology

The unique properties of this compound and related phosphonates make them promising candidates for applications at the interface of chemistry, nanotechnology, and biotechnology.

Nanoparticle Functionalization: The phosphonate group can be used to anchor molecules to the surface of nanoparticles, enabling the creation of targeted drug delivery systems and diagnostic agents. Research in this area could lead to more effective and less toxic cancer therapies.

Biomimetic Materials: Phosphonates are structural analogues of naturally occurring phosphates, which play a vital role in biological systems. wikipedia.org This similarity can be exploited to design biomimetic materials that can interact with biological systems in a controlled manner. For example, phosphonate-functionalized surfaces could be used to mimic the extracellular matrix and promote tissue regeneration. mdpi.com

Biosensors: The ability of phosphonates to chelate metal ions can be utilized in the development of sensitive and selective biosensors. wikipedia.org These sensors could be designed to detect specific metal ions in biological fluids, providing a valuable tool for medical diagnostics.

The following table outlines potential interdisciplinary applications:

| Field | Application | Role of this compound Derivative |

| Nanotechnology | Targeted Drug Delivery | Surface functionalization of nanoparticles for specific cell targeting. |

| Biotechnology | Tissue Engineering | Creation of biocompatible scaffolds that promote cell growth and differentiation. mdpi.com |

| Medicinal Chemistry | Enzyme Inhibitors | Design of molecules that mimic the transition state of enzymatic reactions. mdpi.com |

Sustainable Chemistry and Process Intensification in Synthesis

The principles of green chemistry and process intensification are increasingly important in chemical manufacturing. Future research on this compound will likely focus on developing more environmentally friendly and efficient production methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal of green chemistry. Future research will aim to develop reactions with high atom economy, minimizing the generation of byproducts.

Use of Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound would reduce the reliance on fossil fuels.

Process Intensification: This approach involves developing smaller, more efficient, and safer chemical processes. zhaw.ch Technologies such as microreactors and continuous flow processing can lead to significant improvements in energy efficiency and waste reduction in the synthesis of this compound. zhaw.ch A "Quality-by-Design" approach, which involves a deep understanding of the process parameters, can be used to optimize and intensify the synthesis. sheffield.ac.uk

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in a wide range of fields, from medicine to materials science.

Q & A

Q. What are the common synthetic routes for preparing diethyl (2,2-diethoxyethyl)phosphonate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, phosphonium bromide intermediates (e.g., (2,2-diethoxyethyl)tributylphosphonium bromide) can be generated by reacting tributylphosphine with bromo-diethoxyethane under anhydrous conditions at 0–5°C . Subsequent hydrolysis or transesterification yields the target phosphonate. Reaction optimization involves controlling stoichiometry, temperature (e.g., 0°C for exothermic steps), and solvent polarity (e.g., THF or dichloromethane). Yields >70% are achievable with rigorous exclusion of moisture. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluants) is critical to isolate high-purity product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation requires multinuclear NMR spectroscopy . The ¹H NMR spectrum reveals ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.2 ppm for ethoxy CH₂), while ³¹P NMR shows a distinct singlet near δ 20–25 ppm for the phosphonate group . X-ray crystallography is used for absolute configuration determination: hydrogen bonding (e.g., O–H⋯O interactions) and dihedral angles (e.g., nitro group twist ~29.9°) resolve stereochemistry . Mass spectrometry (ESI-MS) and FT-IR (P=O stretch ~1250 cm⁻¹) complement analysis.

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for asymmetric catalysis or cyclopropanation?

- Methodological Answer : The compound serves as a precursor for α-diazo-β-ketophosphonates, enabling rhodium-catalyzed cyclopropanation . Key steps:

- Generate diazo intermediates via diazotransfer reagents (e.g., p-acetamidobenzenesulfonyl azide) .

- Optimize catalyst loading (e.g., Rh₂(OAc)₄ at 1–5 mol%) and solvent (CH₂Cl₂ or toluene) to control enantioselectivity.

- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate) and quench with saturated NaHCO₃ to stabilize products.

Yields >80% and enantiomeric excess (ee) >90% are achievable under inert atmospheres .

Q. What mechanistic insights explain contradictions in reported reactivity of this compound under base-free vs. basic conditions?

- Methodological Answer : Discrepancies arise from the nucleophilicity of the phosphonate group. Under base-free conditions , the ethoxy groups stabilize the phosphorus center, favoring electrophilic substitution (e.g., alkylation via SN2). In basic media (e.g., K₂CO₃), deprotonation generates a phosphonate anion, enabling nucleophilic attack on carbonyls (e.g., aldol reactions). Kinetic studies (UV-Vis monitoring) and DFT calculations reveal transition states where steric hindrance from ethoxy groups lowers activation energy for anion-mediated pathways .

Q. What safety protocols are critical when handling this compound, and how are hazards mitigated?

- Methodological Answer : Risk assessment per NFPA guidelines is mandatory due to its irritant properties :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid aerosol inhalation (TLV: 1 mg/m³).

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.

- Storage : Inert atmosphere (N₂), amber glass at 2–8°C to prevent hydrolysis. Toxicity data (e.g., LD₅₀ >2000 mg/kg in rats) suggest low acute risk, but chronic exposure requires monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products